molecular formula C17H24BNO2 B1530466 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine CAS No. 1225062-60-1

1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Cat. No.: B1530466
CAS No.: 1225062-60-1
M. Wt: 285.2 g/mol
InChI Key: GBKSLFBOVVPQSF-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a boronic ester-functionalized tetrahydropyridine derivative. Its structure combines a partially saturated pyridine ring with a phenyl group at position 1 and a pinacol boronate ester at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under palladium catalysis . Its applications span medicinal chemistry, materials science, and sensor development .

Properties

IUPAC Name

1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-12-19(13-11-14)15-8-6-5-7-9-15/h5-10H,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKSLFBOVVPQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225062-60-1
Record name 1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
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Biological Activity

1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is a compound that belongs to the class of tetrahydropyridines (THPs), which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H27BN2O2C_{19}H_{27}BN_{2}O_{2} and a molecular weight of 320.25 g/mol. The presence of the dioxaborolane moiety contributes to its unique chemical reactivity and biological profile.

Pharmacological Properties

Tetrahydropyridines are known for various pharmacological activities including:

  • Antioxidant Activity : THPs exhibit significant antioxidant properties which can mitigate oxidative stress in biological systems.
  • Anticancer Effects : Certain derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) have been studied for their neurotoxic effects but also highlight the importance of THPs in neurological research.

Structure-Activity Relationships (SAR)

Research has indicated that modifications on the tetrahydropyridine ring and substitution patterns significantly influence the biological activity of these compounds. For instance:

SubstituentEffect on Activity
Alkyl groupsEnhance lipophilicity and cellular uptake
HalogensModify receptor binding affinity
Hydroxyl groupsIncrease solubility and bioavailability

Neuroprotective Study

A study conducted on a model of Parkinson's disease using MPTP demonstrated that derivatives of tetrahydropyridines could cross the blood-brain barrier and exert neuroprotective effects. This was evidenced by reduced dopaminergic neuron loss in treated subjects compared to controls .

Anticancer Activity

In vitro studies showed that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituents/R-Groups Key Structural Differences
Target Compound 1-Phenyl, 4-dioxaborolane Baseline for comparison
Benzyl-4-(dioxaborolanyl)-carboxylate Benzyl carbamate at N1 Increased steric bulk; altered solubility
1-Cyclopropyl analog Cyclopropyl at N1 Enhanced ring strain; potential reactivity modulation
2-(Trifluoromethyl)pyridine CF3 at pyridine C2 Electron-withdrawing effects; increased electrophilicity
Bis(borylated) tetrahydropyridine Dioxaborolane groups at C1 and C4 Dual reactivity for sequential couplings

Key Observations :

  • The benzyl carbamate derivative () exhibits higher molecular weight (299.22 g/mol) compared to the phenyl analog (287.20 g/mol), influencing lipophilicity and solubility .
  • Trifluoromethyl groups () enhance electrophilicity, improving reactivity in electron-deficient systems .

Reactivity in Cross-Coupling Reactions

Compound Reaction Partner Yield (%) Conditions Reference
Target Compound 5-Iodopyridin-3-ol 77% PdCl₂(PPh₃)₂, Na₂CO₃, THF/H₂O
Benzyl Analog 1-Methylpyrazol-4-yl 82% Pd catalysis, THF, 100°C
2-(Trifluoromethyl)pyridine Aryl halides 70–85% Standard Suzuki conditions

Key Findings :

  • The target compound demonstrates robust reactivity in forming biaryl structures, comparable to trifluoromethyl-substituted analogs .
  • Bis(borylated) derivatives enable sequential couplings but require stringent stoichiometric control .

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (Target Compound) : δ 7.3–7.5 (phenyl protons), δ 3.0–3.5 (tetrahydropyridine CH₂), δ 1.3 (pinacol methyl groups) .
  • IR (Benzyl Analog) : C=O stretch at 1700 cm⁻¹ (carbamate) .

Medicinal Chemistry

  • The target compound serves as an intermediate in dopamine receptor modulators, analogous to MPTP derivatives used in Parkinson’s disease models .
  • Boronated analogs are explored for boron neutron capture therapy (BNCT) due to their high boron content .

Materials Science

  • Used in synthesizing conjugated polymers for organic electronics via Suzuki polycondensation .

Sensing Technologies

  • Fluorescent probes (e.g., PY-BE in ) leverage boronate esters for H₂O₂ detection, demonstrating ratiometric response (LOD: 1.54 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

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